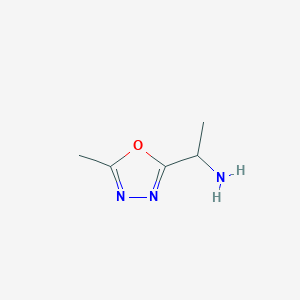
2-Chloro-8-fluoroquinoline-3-carbonitrile
Descripción general
Descripción
2-Chloro-8-fluoroquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 2-position, a fluorine atom at the 8-position, and a cyano group at the 3-position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-8-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which uses Vilsmeier reagent (DMF + POCl3 or PCl5) to form the quinoline ring system . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of alternative reaction media, such as supercritical fluids, ionic liquids, and solvent-free methods, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The cyano group can be reduced to form amines or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions include substituted quinolines, amines, and quinoline N-oxides .
Aplicaciones Científicas De Investigación
2-Chloro-8-fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with an aldehyde group instead of a cyano group.
2-Chloro-7-fluoroquinoline-3-carbaldehyde: Similar structure with a fluorine atom at the 7-position.
Uniqueness
2-Chloro-8-fluoroquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine, fluorine, and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2-chloro-8-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(5-13)4-6-2-1-3-8(12)9(6)14-10/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICIRPDFWXDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)
amine](/img/structure/B3199737.png)
![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)

![2-(piperidin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B3199774.png)
![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)


![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)
![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)




